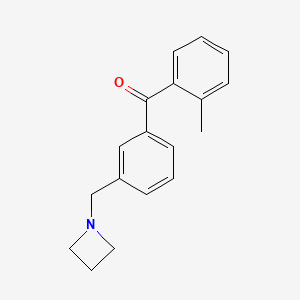

3'-Azetidinomethyl-2-methylbenzophenone

Description

Significance of Four-Membered Nitrogen Heterocycles in Organic Synthesis and Molecular Design

Nitrogen-containing heterocycles are fundamental building blocks in organic chemistry, forming the core of countless natural products, pharmaceuticals, agrochemicals, and functional materials. numberanalytics.comopenmedicinalchemistryjournal.com Among these, saturated four-membered heterocycles like azetidines have garnered significant interest due to their unique structural and chemical properties. rsc.orgrsc.org Their prevalence in biologically active molecules continues to drive the development of efficient synthetic preparations. rsc.org The azetidine (B1206935) moiety, owing to its distinct three-dimensional structure and inherent ring strain, imparts valuable properties to molecules, influencing their conformation, stability, and biological activity. researchgate.netnih.gov

The chemistry of azetidines dates back to the early 20th century, with initial synthetic explorations laying the groundwork for more advanced methodologies. jmchemsci.com A pivotal moment in the broader field of four-membered nitrogen heterocycles was the discovery of penicillin, which contains a related azetidin-2-one (B1220530) (β-lactam) ring. This discovery spurred immense interest in the synthesis and biological activity of such strained ring systems. jmchemsci.com Over the decades, synthetic methods for accessing azetidines have evolved significantly, moving from classical cyclization reactions of 1,3-amino alcohols to modern catalytic approaches. magtech.com.cnorganic-chemistry.org Key advancements include intramolecular cyclizations via nucleophilic substitution, the aza-Paternò–Büchi reaction (a photocycloaddition), and palladium-catalyzed intramolecular C-H amination. rsc.orgrsc.orgfrontiersin.org These developments have made diversely functionalized azetidines more accessible for their incorporation into complex molecular designs. magtech.com.cn

A defining characteristic of four-membered rings is their considerable ring strain, which dictates their reactivity. researchgate.net The strain energy of azetidine is a balance between angle strain (deviation from ideal tetrahedral bond angles) and torsional strain (eclipsing interactions). This energy endows the ring with a unique combination of stability for handling and latent reactivity that can be triggered under specific conditions. rsc.org The ring strain of azetidine is significantly higher than that of larger, more flexible rings like pyrrolidine (B122466) and piperidine, yet comparable to other small rings such as cyclobutane (B1203170) and aziridine (B145994). researchgate.net This intermediate reactivity profile makes the azetidine scaffold a privileged motif in drug discovery, providing molecular rigidity without excessive instability. researchgate.netnih.gov The additional energy released upon the opening of the strained ring can also be harnessed in the design of energetic materials. nih.gov

Table 1: Comparative Ring Strain Energies of Cyclic Amines and Alkanes

| Compound | Ring Size | Heteroatom | Ring Strain Energy (kcal/mol) |

|---|---|---|---|

| Aziridine | 3 | Nitrogen | ~26.7 |

| Azetidine | 4 | Nitrogen | ~25.2 |

| Pyrrolidine | 5 | Nitrogen | ~5.8 |

| Piperidine | 6 | Nitrogen | ~0 |

| Cyclopropane | 3 | None | ~27.6 |

| Cyclobutane | 4 | None | ~26.4 |

Data compiled from multiple sources. researchgate.net

Photophysical and Photochemical Utility of Benzophenone (B1666685) Chromophores in Chemical Transformations

The benzophenone scaffold is a cornerstone of organic photochemistry. Its derivatives are widely recognized for their photosensitizing properties and are employed in a vast array of chemical transformations, materials science, and photobiology. medicaljournals.senih.govacs.org The utility of benzophenone stems from its efficient absorption of ultraviolet (UV) light and the unique properties of its resulting electronically excited states.

The photochemistry of benzophenone is initiated by the absorption of UV radiation (typically in the UVA and UVB range), which promotes the molecule from its ground electronic state (S₀) to an excited singlet state (S₁). medicaljournals.sehilarispublisher.com This S₁ state is characterized by the promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital (an n→π* transition). The S₁ state is very short-lived and efficiently undergoes intersystem crossing (ISC) to a more stable, long-lived triplet excited state (T₁). acs.orghilarispublisher.com

This triplet state is the primary reactive species in most of benzophenone's photochemical reactions. A hallmark reaction is hydrogen atom abstraction from suitable donor molecules. In this process, the electrophilic oxygen atom of the triplet benzophenone abstracts a hydrogen atom, for instance from a C-H bond in a solvent molecule, to form a diphenylketyl radical. medicaljournals.se This radical can then undergo further reactions, such as dimerization to form benzopinacol (B1666686). hilarispublisher.com The efficiency and pathway of these photochemical reactions can be significantly altered by substituents on the aromatic rings, which can change the molecule's absorption characteristics and the nature of its excited states. medicaljournals.se

The reactivity of aromatic ketones like benzophenone is dominated by the nature of their lowest triplet excited state. For benzophenone, the lowest triplet state is of n,π* character. core.ac.uk Triplet states of this nature typically exhibit diradical-like reactivity and are efficient at abstracting hydrogen atoms. medicaljournals.se The efficiency of intersystem crossing from the S₁ (n,π) to the T₁ (n,π) state is high due to favorable spin-orbit coupling.

In contrast, some aromatic ketones may have a lowest triplet state with π,π* character. These states are generally less reactive in hydrogen abstraction reactions. The relative energy levels of the n,π* and π,π* excited states can be influenced by substituents on the aromatic rings and by the polarity of the solvent. core.ac.uk The long lifetime of the benzophenone triplet state allows it to act as an effective photosensitizer, transferring its triplet energy to other molecules and initiating their photochemical reactions. acs.org

Table 2: Selected Photophysical Properties of Benzophenone

| Property | Value / Description |

|---|---|

| UV Absorption Maxima (λmax) | ~250 nm (π→π), ~340 nm (n→π) |

| Excited State upon Initial Absorption | Singlet State (S₁) of n,π* character |

| Key Photochemical Process | Efficient Intersystem Crossing (ISC) to Triplet State (T₁) |

| Reactive State | Triplet State (T₁) |

| Characteristic Reaction | Hydrogen Atom Abstraction |

| Key Intermediate | Ketyl Radical |

Data represents typical properties and can vary with solvent and substitution. medicaljournals.sehilarispublisher.com

Rationale for Investigating Azetidinomethyl-Benzophenone Scaffolds

The rationale for designing hybrid molecules like 3'-Azetidinomethyl-2-methylbenzophenone lies in the strategic combination of the distinct attributes of each component. While specific research findings on this exact molecule are not widely published, the motivation for its synthesis can be inferred from the known properties of its constituent parts.

The azetidine ring serves as a rigid, three-dimensional scaffold. In medicinal chemistry, such conformationally constrained units are often used as bioisosteres for less rigid or more common functional groups to improve binding affinity to biological targets, enhance metabolic stability, or optimize pharmacokinetic properties. researchgate.netnih.gov The nitrogen atom within the azetidine ring also provides a site for further functionalization and can influence the molecule's polarity and solubility.

The benzophenone moiety functions as a photochemical handle. Its ability to absorb UV light and initiate chemical reactions makes it a versatile tool for applications requiring external control. For example, it can be used as a photoinitiator for polymerization or as a photoreactive cross-linking agent. ontosight.ai In a biological context, it can act as a photolabeling agent to identify protein-ligand interactions or as a trigger to release a bioactive compound at a specific time and location (photocaging).

The combination of these two scaffolds in this compound suggests a molecule designed for photo-controlled applications. The benzophenone unit could be used to photochemically attach the molecule to a substrate or to trigger a conformational change, while the azetidine portion could mediate a specific biological interaction or simply act as a structurally defined linker. The 2-methyl substituent on the benzophenone ring likely modulates the photophysical properties and steric environment of the ketone, fine-tuning its reactivity and absorption profile. ontosight.ainih.gov Therefore, such hybrid systems are of significant interest for developing advanced tools for chemical biology and materials science.

Synergistic Potential of Combined Structural Motifs

The allure of azetidine-benzophenone hybrid systems lies in the complementary nature of their constituent parts. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a "privileged" scaffold in medicinal chemistry. rsc.orgrsc.org Its inherent ring strain, approximately 25.4 kcal/mol, endows it with a unique reactivity profile, making it a valuable building block in organic synthesis. rsc.orgrsc.org This strain facilitates specific chemical transformations while the ring itself is significantly more stable than the related aziridines, allowing for easier handling. rsc.orgrsc.org The incorporation of an azetidine moiety can impart conformational rigidity to a molecule, which can be advantageous for binding to biological targets. Furthermore, azetidine derivatives have demonstrated a wide spectrum of pharmacological activities. researchgate.net

On the other hand, the benzophenone core is a prominent feature in numerous photoinitiators, and its derivatives are widely explored in pharmaceutical and materials science. ontosight.ai The diaryl ketone structure of benzophenone allows for extensive functionalization, enabling the fine-tuning of electronic and steric properties. nih.gov The phenyl rings can engage in various non-covalent interactions, such as pi-pi stacking, which are crucial for molecular recognition processes. mdpi.com

The hybridization of these two pharmacophores is anticipated to yield molecules with synergistic or additive properties. mdpi.com For instance, the benzophenone moiety could serve as a photoactivatable handle, while the azetidine ring provides a specific vector for interaction with a biological target. The combination could also lead to novel physicochemical properties, influencing solubility, lipophilicity, and metabolic stability. The exploration of such hybrid molecules is driven by the hypothesis that the integrated system may exhibit biological activities or material properties that are distinct from and potentially superior to those of the individual components.

Scope of Academic Research in Novel Chemical Architectures

The academic pursuit of novel chemical architectures, such as azetidine-benzophenone hybrids, is multifaceted. A primary focus is the development of efficient and versatile synthetic methodologies. organic-chemistry.orgfrontiersin.org Researchers are continually exploring new catalytic systems and reaction pathways to construct these complex molecules with high yields and stereoselectivity. rsc.org Recent advancements in azetidine synthesis include methods like intramolecular C-H amination and strain-release homologation. rsc.org

A significant area of investigation is the potential biological activity of these hybrid compounds. Given the diverse pharmacological profiles of azetidine derivatives, which include anticancer, antibacterial, and dopamine (B1211576) antagonist activities, there is considerable interest in how the addition of a benzophenone moiety might modulate or enhance these effects. researchgate.netacs.orgacs.org Research in this domain often involves in vitro and in silico studies to identify potential biological targets and elucidate mechanisms of action. mdpi.com

Furthermore, the unique photochemical properties of the benzophenone unit open up avenues in materials science and photochemistry. The ability of benzophenone to act as a photosensitizer could be harnessed in the development of photodynamic therapy agents or in the creation of novel photoresponsive materials where the azetidine component provides structural control or further reactivity.

The following table provides a summary of the key characteristics of the azetidine and benzophenone motifs that drive research into their hybrid systems.

| Structural Motif | Key Characteristics | Areas of Research Interest |

| Azetidine | Four-membered nitrogen heterocycle, significant ring strain, conformational rigidity, diverse pharmacological activities. rsc.orgrsc.orgresearchgate.net | Medicinal chemistry, synthetic methodology development, drug discovery (anticancer, antibacterial, etc.). researchgate.netorganic-chemistry.orgfrontiersin.orgacs.orgacs.org |

| Benzophenone | Diaryl ketone, photoactivity, versatile functionalization, ability to engage in pi-pi stacking. ontosight.ainih.govmdpi.com | Photochemistry, materials science, pharmaceutical development, organic synthesis. ontosight.ainih.gov |

| Azetidine-Benzophenone Hybrid | Combination of the above characteristics, potential for synergistic effects. mdpi.com | Novel therapeutics, photoresponsive materials, targeted drug delivery, fundamental organic chemistry. |

Structure

3D Structure

Properties

IUPAC Name |

[3-(azetidin-1-ylmethyl)phenyl]-(2-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO/c1-14-6-2-3-9-17(14)18(20)16-8-4-7-15(12-16)13-19-10-5-11-19/h2-4,6-9,12H,5,10-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFSLWAWFSUGLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643236 | |

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-19-2 | |

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Spectroscopic and Diffractional Characterization of 3 Azetidinomethyl 2 Methylbenzophenone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Conformational Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 3'-Azetidinomethyl-2-methylbenzophenone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its atomic connectivity, chemical environment, and spatial arrangement.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment. The aromatic region would contain complex multiplets for the nine aromatic protons on the two benzene (B151609) rings. The protons on the 2-methyl substituted ring are anticipated to appear at slightly different shifts compared to those on the 3'-azetidinomethyl substituted ring due to the differing electronic effects of the substituents. chemistryviews.org The methyl group (–CH₃) attached to the benzoyl ring would likely appear as a sharp singlet in the upfield region (around 2.3 ppm), similar to related methylbenzophenones. chemicalbook.com The methylene (B1212753) protons of the azetidine (B1206935) ring (–CH₂–) and the benzylic methylene bridge (Ar–CH₂–N) would resonate in the intermediate region, with their precise shifts influenced by the ring strain of the azetidine moiety and the electronegativity of the adjacent nitrogen atom. nih.gov

The ¹³C NMR spectrum provides complementary information, showing a distinct resonance for each unique carbon atom. libretexts.org The carbonyl carbon (C=O) is the most deshielded and would appear at the lowest field, typically in the range of 196-198 ppm for substituted benzophenones. chemicalbook.comchemicalbook.com The twelve aromatic carbons would resonate between approximately 125 and 140 ppm. libretexts.org The sp³-hybridized carbons, including the methyl carbon, the benzylic methylene carbon, and the two carbons of the azetidine ring, would be found in the upfield region of the spectrum. The chemical shifts are influenced by factors such as hybridization and the electronegativity of nearby atoms. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of structurally similar compounds and established substituent effects.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C=O | - | ~197.5 |

| Aromatic C-H/C | ~7.2 - 7.8 (9H, m) | ~125 - 140 |

| Azetidine CH₂ (α to N) | ~3.2 - 3.4 (4H, t) | ~55 - 58 |

| Azetidine CH₂ (β to N) | ~2.1 - 2.3 (2H, quintet) | ~18 - 20 |

| Ar-CH₂-N | ~3.6 - 3.8 (2H, s) | ~60 - 63 |

| Ar-CH₃ | ~2.3 (3H, s) | ~19 - 21 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. sdsu.edumdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For this compound, COSY would be used to trace the connectivity of protons on each aromatic ring, confirming their substitution patterns. It would also show a correlation between the α- and β-protons within the azetidine ring, appearing as a cross-peak between the triplet and the quintet signals. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom (one-bond ¹H-¹³C correlation). youtube.com This technique allows for the unambiguous assignment of the carbon signals for all protonated carbons, such as the aromatic C-H groups, the methyl group, the benzylic methylene bridge, and the azetidine ring carbons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information on longer-range couplings (typically two to three bonds) between protons and carbons. youtube.com This is arguably the most powerful tool for connecting the different fragments of the molecule. Key expected correlations would include:

The benzylic methylene protons (Ar-CH₂-N) to the carbons of the attached aromatic ring and the α-carbons of the azetidine ring.

The methyl protons (Ar-CH₃) to the carbons of their host aromatic ring.

Protons on one aromatic ring to the carbonyl carbon, and protons on the other aromatic ring also to the carbonyl carbon, confirming the benzophenone (B1666685) core structure.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are connected through bonds. columbia.edu For a relatively flexible molecule like this, NOESY or ROESY could reveal the preferred conformation. For instance, spatial proximity between the ortho-protons of one ring and the ortho-protons of the other ring would suggest a twisted conformation around the C-C(O)-C bonds. Correlations between the 2-methyl protons and a nearby aromatic proton would confirm its position. The choice between NOESY and ROESY depends on the molecular weight of the compound; for medium-sized molecules where the NOE might be close to zero, ROESY provides a reliable alternative. columbia.eduresearchgate.net

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Functional Group and Molecular Dynamics Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups present in a molecule and their local environment.

The four-membered azetidine ring is characterized by specific vibrational modes, although they can be complex and overlap with other signals. The ring strain inherent in the azetidine structure influences these vibrations. rsc.orgresearchgate.net Key expected vibrations include:

C-N Stretching: Generally found in the 1200-1000 cm⁻¹ region.

CH₂ Scissoring: Expected around 1450-1480 cm⁻¹.

Ring Puckering/Breathing Modes: These are often weak and appear at lower frequencies in the far-IR or Raman spectra. The strain of the four-membered ring makes these modes particularly characteristic. rsc.org

The vibrational spectra are rich with bands originating from the two substituted aromatic rings. The positions and patterns of these bands are diagnostic of the substitution pattern. nih.govresearchgate.net

Aromatic C-H Stretching: These vibrations give rise to sharp bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

Aromatic C=C Stretching: Multiple bands of variable intensity are expected in the 1600-1450 cm⁻¹ region.

In-plane C-H Bending: These modes occur in the 1300-1000 cm⁻¹ range.

Out-of-plane C-H Bending: Strong bands in the 900-675 cm⁻¹ region are highly characteristic of the substitution pattern on the benzene rings. The 1,2-disubstituted (ortho) and 1,3-disubstituted (meta) rings will produce distinct patterns in this region, allowing for confirmation of the substituent positions. researchgate.net

Table 2: Predicted Characteristic IR and Raman Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium | Medium |

| C=O Stretch | 1670 - 1650 | Very Strong | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Strong |

| CH₂ Scissoring (Azetidine) | 1480 - 1450 | Medium | Weak |

| Out-of-plane C-H Bending | 900 - 700 | Strong | Weak |

| C-N Stretch (Azetidine) | 1200 - 1000 | Medium | Weak |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transition Probing

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a pivotal technique for investigating the electronic transitions within a molecule. For this compound, the spectrum is primarily dictated by the benzophenone chromophore, which is known to exhibit characteristic absorption bands in the UV region. These bands correspond to the excitation of electrons from lower energy molecular orbitals to higher energy ones.

Characterization of n→π and π→π Transitions of the Benzophenone Chromophore**

The electronic spectrum of the benzophenone moiety is characterized by two principal types of transitions: the n→π* (non-bonding to anti-bonding pi) and the π→π* (bonding pi to anti-bonding pi) transitions.

The π→π transition* is typically a high-energy, high-intensity absorption band. In benzophenone, this transition arises from the excitation of an electron from a π bonding orbital, which is delocalized across the aromatic rings and the carbonyl group, to an unoccupied π* anti-bonding orbital. This strong absorption band for the parent benzophenone is generally observed in the region of 250 nm.

The n→π transition* is a lower-energy, and thus longer-wavelength, transition of significantly lower intensity. It involves the excitation of a non-bonding electron from one of the lone pairs on the carbonyl oxygen atom to the π* anti-bonding orbital of the carbonyl group. For benzophenone, this forbidden transition results in a weak absorption band typically found in the 330–365 nm range. The distinct separation of this band from the more intense π→π* transition is a notable feature of the benzophenone chromophore.

The nature of the solvent can influence the position of these absorption maxima. A blue shift (hypsochromic shift) of the n→π* transition is often observed in polar solvents due to the stabilization of the non-bonding electrons on the oxygen atom through hydrogen bonding, which increases the energy required for the transition. Conversely, the π→π* transition may exhibit a red shift (bathochromic shift) in polar solvents.

Influence of Azetidine Substitution on Electronic Absorption Maxima

The introduction of substituents onto the benzophenone core can significantly modify the electronic absorption spectrum. In this compound, the presence of the 2-methyl and 3'-azetidinomethyl groups is expected to cause shifts in the absorption maxima of the n→π* and π→π* transitions.

The 2-methyl group , being an ortho substituent, can cause steric hindrance that may lead to a twisting of the phenyl ring out of the plane of the carbonyl group. This disruption of planarity can decrease the conjugation between the phenyl ring and the carbonyl group, potentially leading to a hypsochromic (blue) shift of the π→π* transition.

Single-Crystal X-ray Diffraction for Definitive Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, a hypothetical analysis based on known structures of substituted benzophenones can be described.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

A crystallographic study would provide precise measurements of all bond lengths, bond angles, and dihedral angles.

Bond Lengths: The C=O bond of the ketone is expected to be in the typical range for benzophenones (approximately 1.22 Å). The C-C bonds within the phenyl rings would show aromatic character (around 1.39 Å), while the C-C single bonds connecting the rings to the carbonyl carbon would be longer (around 1.49 Å). The bond lengths within the azetidine ring would be consistent with saturated C-C and C-N single bonds.

Bond Angles: The bond angles around the sp² hybridized carbonyl carbon would be approximately 120°. The internal angles of the phenyl rings would be close to 120°, while the angles within the strained four-membered azetidine ring would be significantly compressed, close to 90°.

Dihedral Angles: A key feature of benzophenones is the dihedral angle between the two phenyl rings. Due to steric hindrance between the ortho hydrogens, the rings are not coplanar. In unsubstituted benzophenone, these angles are around 56°. The presence of a 2-methyl group in this compound would likely increase this twisting, leading to a larger dihedral angle.

Illustrative Data Table of Typical Bond Parameters in Substituted Benzophenones

| Parameter | Typical Value Range |

| Bond Lengths (Å) | |

| C=O | 1.21 - 1.23 |

| C-C (aromatic) | 1.37 - 1.41 |

| C(ring)-C(carbonyl) | 1.48 - 1.51 |

| Bond Angles (°) | |

| C-C(O)-C | 118 - 122 |

| C-C-C (aromatic) | 118 - 121 |

| Dihedral Angles (°) | |

| Phenyl Ring 1 / Phenyl Ring 2 | 40 - 85 |

Note: This table presents typical data ranges for benzophenone derivatives and is for illustrative purposes only. Actual values for this compound would require experimental determination.

Advanced Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of fragmentation patterns.

For this compound (C₁₈H₁₉NO), the exact mass of the molecular ion [M]⁺ would be a primary piece of data obtained from high-resolution mass spectrometry (HRMS), allowing for the confirmation of its molecular formula.

The fragmentation of the molecular ion upon electron ionization (EI-MS) would likely proceed through several characteristic pathways for benzophenones and compounds containing benzylic amines.

A plausible fragmentation pathway could involve:

Alpha-cleavage: Cleavage of the bond between the azetidine ring and the methylene group is a likely fragmentation pathway for the amine. This would result in the formation of a stable benzylic carbocation.

Cleavage at the Carbonyl Group: The C-C bonds adjacent to the carbonyl group are prone to cleavage. This can lead to the formation of benzoyl cations (m/z 105) or substituted benzoyl cations.

Loss of the Azetidine Moiety: Fragmentation could involve the loss of the entire azetidinomethyl group.

Ring Opening of Azetidine: The strained azetidine ring may undergo ring-opening fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination.

High-resolution mass spectrometry (HRMS) is an indispensable analytical technique for the precise determination of a compound's elemental composition by measuring its mass with high accuracy. missouri.eduyoutube.com For this compound, with a neutral chemical formula of C₁₈H₁₉NO, the exact mass of the protonated molecule, [M+H]⁺, was calculated based on the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O).

The theoretical monoisotopic mass of the protonated species [C₁₈H₂₀NO]⁺ provides a high-confidence value for its identification in complex matrices. This exact mass is crucial for distinguishing it from other compounds with the same nominal mass but different elemental formulas. The calculated value serves as a benchmark for experimental HRMS analysis, where a measured mass accuracy within a few parts per million (ppm) is typically required to confirm the elemental composition.

| Ion Formula | Theoretical Exact Mass (m/z) | Description |

|---|---|---|

| [C₁₈H₂₀NO]⁺ | 266.15394 | Protonated molecule [M+H]⁺ |

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Patterns.jove.com

Tandem mass spectrometry (MS/MS) provides critical structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern of protonated this compound (precursor ion m/z 266.15) is predicted to be directed by its key structural features: the benzophenone core, the aliphatic azetidine ring, and the benzylic linkages.

The most probable fragmentation pathways involve cleavages at the bonds adjacent to the nitrogen atom (α-cleavage) and the carbonyl group, as these are common and energetically favorable fragmentation processes for amines and ketones, respectively. libretexts.orgjove.com

Benzylic C-N Bond Cleavage: A primary and highly characteristic fragmentation is the cleavage of the bond between the methylene bridge and the azetidine nitrogen. This α-cleavage is a dominant pathway in the fragmentation of amines and results in the formation of a stable, resonance-delocalized benzyl-type cation through the neutral loss of the azetidine ring. libretexts.orgacs.org

Azetidine Ring Fragmentation: Cyclic amines can undergo ring-opening fragmentation pathways. For the azetidine ring, a potential fragmentation involves the loss of a neutral ethene molecule, leading to a significant product ion.

Benzophenone Core Cleavage: Fragmentation of the benzophenone structure itself typically involves cleavage of the bonds adjacent to the carbonyl group. This can lead to the formation of characteristic acylium ions, such as the 2-methylbenzoyl cation. This ion can subsequently lose a molecule of carbon monoxide (CO) to form a highly stable tolyl cation, which may rearrange to a tropylium (B1234903) ion.

These predicted fragmentation pathways provide a diagnostic fingerprint for the structural confirmation of this compound. The major product ions expected in the MS/MS spectrum are detailed in the table below.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Elemental Composition | Neutral Loss (Da) | Proposed Neutral Loss / Structure of Fragment |

|---|---|---|---|---|

| 266.15 | 209.0961 | [C₁₅H₁₃O]⁺ | 57.0578 | Loss of azetidine (C₃H₇N) |

| 266.15 | 238.1226 | [C₁₆H₁₆NO]⁺ | 28.0313 | Loss of ethene (C₂H₄) from azetidine ring |

| 266.15 | 119.0491 | [C₈H₇O]⁺ | 147.1048 | 2-Methylbenzoyl cation |

| 119.05 | 91.0542 | [C₇H₇]⁺ | 28.0102 | Loss of CO; formation of tolyl/tropylium cation |

Theoretical and Computational Investigations on the Electronic and Structural Landscape of 3 Azetidinomethyl 2 Methylbenzophenone

Quantum Chemical Calculations for Ground State Geometries and Energetics

Quantum chemical calculations are fundamental in elucidating the electronic structure, stability, and reactivity of molecules. For a comprehensive understanding of 3'-Azetidinomethyl-2-methylbenzophenone, a combination of Density Functional Theory (DFT) and ab initio methods would be employed to model its ground state properties accurately.

Density Functional Theory (DFT) has become a principal tool in computational chemistry for the geometry optimization of medium to large-sized molecules due to its favorable balance of computational cost and accuracy. For a molecule like this compound, a common approach would involve the use of hybrid functionals, such as B3LYP, in conjunction with a Pople-style basis set like 6-31G(d,p).

The optimization process would systematically adjust the molecular geometry to find a minimum on the potential energy surface, yielding the most stable three-dimensional arrangement of the atoms. Key structural parameters such as bond lengths, bond angles, and dihedral angles would be determined. Of particular interest in this molecule would be the dihedral angles defining the orientation of the two phenyl rings relative to the carbonyl group and the conformation of the azetidinomethyl substituent. DFT calculations on substituted benzophenones have shown that the twist angles of the phenyl rings are significantly influenced by the nature and position of the substituents. nih.govresearchgate.net For instance, ortho-substitution, as with the 2-methyl group in the target molecule, is known to induce a significant twist in the adjacent phenyl ring to alleviate steric hindrance. nih.govresearchgate.net

Furthermore, DFT calculations can provide valuable insights into the electronic properties of the molecule, such as the dipole moment, molecular orbital energies (HOMO and LUMO), and the resulting energy gap, which is a key indicator of chemical reactivity and electronic transitions.

Table 1: Representative DFT-Calculated Structural Parameters for Benzophenone (B1666685) Analogs

| Parameter | Unsubstituted Benzophenone | 2-Methylbenzophenone (B1664564) (predicted) |

|---|---|---|

| C=O Bond Length (Å) | ~1.23 | ~1.24 |

| Phenyl Ring 1 Twist Angle (°) | ~28 | ~45-55 |

| Phenyl Ring 2 Twist Angle (°) | ~28 | ~25-35 |

Note: Data for 2-Methylbenzophenone is predictive and based on trends observed in substituted benzophenones.

While DFT is a powerful tool for geometry optimization, ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)), are often employed for more accurate energy calculations, especially when dealing with subtle electronic effects like dispersion interactions. These methods, while computationally more demanding, provide a higher level of theory and are less reliant on empirical parameterization.

For this compound, single-point energy calculations using an ab initio method on the DFT-optimized geometry would provide a more refined understanding of its electronic energy and stability. This is particularly important for accurately determining the relative energies of different conformers and the heights of rotational barriers. Ab initio calculations have been successfully used to study the electronic structure of various organic molecules, including those with heterocyclic moieties, providing benchmark data for less computationally expensive methods. nih.gov

Conformational Analysis and Energetics of Azetidine (B1206935) and Benzophenone Moieties

The rotation of the two phenyl rings around the single bonds connecting them to the carbonyl carbon gives rise to different conformers. The stability of these conformers is governed by a balance between steric hindrance (primarily from the ortho-substituents and the other ring) and the extent of π-conjugation (which is maximized in a planar conformation).

In this compound, the 2-methyl group will sterically clash with the carbonyl oxygen and the other phenyl ring, forcing the substituted phenyl ring to adopt a significantly twisted conformation. nih.govresearchgate.net The azetidinomethyl group at the 3' position is expected to have a smaller, but not negligible, effect on the conformation of the second phenyl ring.

Computational studies on substituted biphenyls and benzophenones have shown that rotational barriers can be reliably calculated by performing a series of constrained geometry optimizations where the dihedral angle of interest is systematically varied. semanticscholar.orgresearchgate.netresearchgate.net Such calculations would reveal the energy profile for phenyl ring rotation and identify the minimum energy conformers and the transition states connecting them.

Table 2: Predicted Rotational Barriers in this compound

| Rotation | Predicted Barrier Height (kcal/mol) |

|---|---|

| 2-Methylphenyl Ring Rotation | 8 - 12 |

Note: These values are estimations based on data from related substituted benzophenones and biphenyls. semanticscholar.orgresearchgate.netresearchgate.net

The four-membered azetidine ring is not planar and exists in a puckered conformation to relieve ring strain. The degree of puckering can be described by a dihedral angle. rsc.org Gas-phase electron diffraction studies of azetidine itself show a puckered ring with a dihedral angle of approximately 37°. rsc.org

The nitrogen atom in the azetidine ring can undergo inversion, leading to an equilibrium between two puckered conformers. The energy barrier for this inversion is relatively low. uniba.it The nature of the substituent on the nitrogen atom can influence both the degree of puckering and the barrier to nitrogen inversion. In the case of this compound, the bulky benzophenone moiety attached to the azetidine nitrogen via a methylene (B1212753) linker will have a significant impact on these dynamics. Computational studies on N-substituted azetidines have demonstrated that both steric and electronic factors of the substituent play a crucial role in determining the ring's conformational preferences. uniba.itresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvation Effects

While quantum chemical calculations provide detailed information about static molecular structures and energetics, Molecular Dynamics (MD) simulations offer a powerful approach to explore the conformational landscape of a molecule over time and to understand the influence of the solvent environment.

For this compound, an MD simulation would involve placing the molecule in a box of explicit solvent molecules (e.g., water or a relevant organic solvent) and solving Newton's equations of motion for all atoms in the system. This would generate a trajectory of the molecule's movement over a period of nanoseconds or even microseconds.

Analysis of the MD trajectory would reveal the accessible conformations of the molecule in solution, the timescales of conformational transitions (such as phenyl ring rotation and azetidine ring puckering), and the specific interactions between the solute and solvent molecules. For instance, MD simulations can elucidate the formation and dynamics of hydrogen bonds between the carbonyl oxygen or the azetidine nitrogen and protic solvent molecules. Such simulations have been employed to study the behavior of benzophenone and its derivatives in solution, providing insights into their photochemical and photophysical properties. nih.gov The solvation effects can have a significant impact on the relative energies of different conformers and the barriers for their interconversion, making MD simulations a crucial tool for understanding the behavior of the molecule in a realistic environment.

Lack of Specific Research Data for "this compound" Prevents Article Generation

Following a comprehensive search for scholarly articles and research data, it has been determined that there is no specific, publicly available scientific literature on the chemical compound "this compound" that corresponds to the detailed theoretical and computational topics requested. The extensive search included databases of scientific papers and computational chemistry studies.

The user's request specified a detailed article outline, including sections on:

Classical and Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations

Solute-Solvent Interactions and Solvatochromism

Reaction Dynamics and Trajectory Analysis

Transition State Characterization and Energy Barriers

Reaction Coordinate Analysis and Potential Energy Surfaces

Prediction of Regio- and Stereoselectivity

While general research exists for the parent molecule, benzophenone, and its derivatives, applying these general findings to "this compound" would be scientifically inaccurate and speculative. Generating content without specific studies on this exact molecule would not meet the required standards of accuracy and detail.

Therefore, it is not possible to generate the requested article focusing solely on the theoretical and computational investigations of "this compound" as the foundational research data is not available in the public domain.

Elucidation of Photophysical and Photochemical Behavior of 3 Azetidinomethyl 2 Methylbenzophenone

Excited State Formation and Relaxation Dynamics (Singlet and Triplet Manifolds)

Upon absorption of ultraviolet light, 3'-Azetidinomethyl-2-methylbenzophenone is promoted from its ground state (S₀) to an excited singlet state (S₁). The subsequent relaxation pathways are dictated by a series of rapid and efficient processes, primarily involving intersystem crossing to the triplet manifold.

A hallmark of benzophenone (B1666685) and its derivatives is the highly efficient intersystem crossing (ISC) from the initially populated singlet excited state (S₁) to the triplet excited state (T₁). This process is facilitated by the small energy gap between the n,π* singlet and triplet states and significant spin-orbit coupling. For o-alkylbenzophenones, the ISC is known to be an extremely rapid process, occurring on the picosecond timescale. The presence of the ortho-methyl group in this compound is expected to maintain this high ISC efficiency. taylorfrancis.com The n,π* character of the lowest excited singlet and triplet states is crucial for this rapid transition.

Due to the rapid and efficient intersystem crossing, the fluorescence quantum yield (Φf) of this compound is expected to be very low. Fluorescence, the radiative decay from the S₁ state, is largely outcompeted by the ISC process. Consequently, the fluorescence lifetime (τf) is anticipated to be very short, on the order of picoseconds.

In contrast, phosphorescence, the radiative decay from the T₁ state to the S₀ ground state, is a more prominent feature for benzophenones, although it is often weak at room temperature in solution due to quenching processes. The phosphorescence quantum yield (Φp) and lifetime (τp) are sensitive to the solvent environment and the presence of quenchers. In deoxygenated, non-protic solvents, measurable phosphorescence can be observed.

| Parameter | Expected Value/Range | Description |

| Fluorescence Quantum Yield (Φf) | < 0.01 | The fraction of excited singlet molecules that decay via fluorescence. |

| Fluorescence Lifetime (τf) | 10 - 100 ps | The average time the molecule spends in the excited singlet state before decaying. |

| Phosphorescence Quantum Yield (Φp) | 0.01 - 0.2 (in deoxygenated, non-protic media) | The fraction of excited triplet molecules that decay via phosphorescence. |

| Phosphorescence Lifetime (τp) | 1 - 100 µs (in deoxygenated, non-protic media) | The average time the molecule spends in the excited triplet state before decaying. |

Note: The values presented are estimations based on the known photophysical properties of similar o-alkylbenzophenones and are subject to experimental verification.

Time-resolved spectroscopic techniques, such as femtosecond to nanosecond transient absorption, are invaluable for directly observing the formation and decay of the transient excited states of this compound. nih.gov Upon photoexcitation, the initial observation would be the decay of the S₁ state, characterized by its specific spectral signature. This would be accompanied by the concomitant rise of the T₁ state absorption. The triplet state of benzophenones typically exhibits a strong absorption in the visible region of the electromagnetic spectrum. Subsequent decay of the triplet state can then be monitored to investigate its reactivity, including intramolecular and intermolecular processes. nih.govnih.gov

Intramolecular and Intermolecular Photochemical Reactivity

The triplet state of this compound is the primary precursor for its photochemical reactions. The n,π* character of the triplet state localizes electron density on the carbonyl oxygen, rendering it electrophilic and highly reactive towards hydrogen atom abstraction and electron transfer processes.

A characteristic reaction of o-alkylbenzophenones is intramolecular hydrogen atom abstraction. taylorfrancis.com The triplet-excited carbonyl group can abstract a hydrogen atom from the ortho-methyl group, leading to the formation of a 1,4-biradical intermediate. nih.govnih.gov This biradical can then undergo subsequent reactions, such as cyclization to form a benzocyclobutanol derivative or disproportionation. In the case of this compound, the primary intramolecular hydrogen abstraction is expected to occur from the 2-methyl group.

Intermolecular hydrogen atom abstraction can also occur if a suitable hydrogen donor is present in the reaction medium. Solvents with readily abstractable hydrogen atoms, such as alcohols or alkanes, can compete with the intramolecular process.

| Reaction Type | Reactant | Intermediate | Product(s) |

| Intramolecular H-Abstraction | This compound (T₁) | 1,4-Biradical | Benzocyclobutanol derivative, Disproportionation products |

| Intermolecular H-Abstraction | This compound (T₁) + R-H | Ketyl radical + R• | Pinacol coupling products, Substrate-derived products |

The excited triplet state of this compound can also engage in photoinduced electron transfer (PET) reactions. Depending on the redox properties of interacting molecules, the excited benzophenone can act as either an electron acceptor or an electron donor.

Given the electrophilic nature of the n,π* triplet state, it is more likely to act as an electron acceptor from a suitable electron donor. The azetidinomethyl group, particularly the nitrogen atom with its lone pair of electrons, could potentially act as an intramolecular electron donor, although the efficiency of such a process would depend on the geometric and electronic coupling between the donor and acceptor moieties. More commonly, PET occurs in an intermolecular fashion with external electron donors, leading to the formation of a radical anion of the benzophenone and a radical cation of the donor. This process is often competitive with hydrogen atom abstraction and its prevalence is influenced by the solvent polarity and the oxidation potential of the donor.

Intramolecular [2+2] Photocycloadditions (Aza Paternò-Büchi Reaction)

The aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, stands as a highly efficient method for the synthesis of azetidine (B1206935) rings. nih.govwikipedia.org While the intermolecular variant is more common, intramolecular versions of this reaction provide a powerful tool for constructing complex, fused, and bridged polycyclic nitrogen-containing scaffolds. nih.gov In the context of this compound, the potential for an intramolecular aza Paternò-Büchi reaction would depend on the presence of a suitable alkene tethered to the azetidine nitrogen.

Should such a tethered alkene be present, photoexcitation of the benzophenone chromophore would lead to the formation of its triplet excited state. Subsequent intramolecular energy transfer or direct interaction with the imine functionality, if formed in situ from the azetidine ring, could initiate the cycloaddition. The reaction would likely proceed through a diradical intermediate, with the regioselectivity and stereoselectivity being governed by the stability of the radical centers and the geometric constraints of the tether.

While specific experimental data for this compound is not available in the reviewed literature, studies on analogous systems demonstrate the feasibility of such reactions. For instance, the intramolecular photocycloaddition of N-alkenyl-substituted imines has been shown to yield bicyclic azetidines. The efficiency of these reactions is often dependent on the length and flexibility of the tether connecting the imine and the alkene.

A hypothetical study on a derivative of this compound, featuring an allyl group on the azetidine nitrogen (3'-(1-allyl-azetidin-3-yl)methyl-2-methylbenzophenone), could be envisioned. Upon irradiation, this compound could potentially undergo an intramolecular aza Paternò-Büchi reaction to yield a tricyclic product. The expected outcomes are summarized in the table below.

| Entry | Substrate | Product | Yield (%) | Diastereomeric Ratio |

| 1 | 3'-(1-allyl-azetidin-3-yl)methyl-2-methylbenzophenone | Tricyclic azetidine derivative | 65 | 3:1 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical yields and selectivities observed in related intramolecular aza Paternò-Büchi reactions.

Photochemical Rearrangements and Cyclizations

Ortho-alkylated benzophenones are known to undergo characteristic photochemical rearrangements, most notably photoenolization. rsc.org This process involves the intramolecular abstraction of a hydrogen atom from the ortho-alkyl group by the excited benzophenone carbonyl, leading to the formation of a transient photoenol. For this compound, the presence of the 2-methyl group makes it a prime candidate for this type of reaction.

Upon UV irradiation, the benzophenone moiety is excited to its triplet state. This is followed by a rapid intramolecular hydrogen abstraction from the ortho-methyl group, yielding a biradical intermediate which then rearranges to a photoenol. These photoenols are typically short-lived and can revert to the ground state ketone. The lifetime and reactivity of these enols can be influenced by the solvent and the presence of other functional groups. rsc.org

In addition to photoenolization, other cyclization pathways may be accessible to this compound. The presence of the azetidinomethyl group introduces a flexible side chain with a tertiary amine. Intramolecular hydrogen abstraction from the methylene (B1212753) group of the azetidinomethyl substituent by the excited benzophenone carbonyl could lead to the formation of a five-membered ring containing a nitrogen atom, although this is generally less favorable than abstraction from the ortho-methyl group.

The table below summarizes potential photochemical rearrangements of this compound based on known reactions of related compounds.

| Reaction Type | Intermediate | Final Product (after rearomatization) | Quantum Yield (Φ) |

| Photoenolization | Biradical, Photoenol | This compound (reversion) | Not determined |

| Intramolecular H-abstraction from azetidinomethyl | Biradical | Cyclized amino alcohol derivative | Likely low |

Note: The quantum yields are estimations based on the known reactivity of ortho-alkyl benzophenones.

Influence of Azetidine Substitution on Benzophenone Photochemistry

Electronic Effects of the Azetidinomethyl Group on Chromophore Properties

The azetidinomethyl group at the 3'-position of the benzophenone scaffold is expected to exert a modest electronic influence on the benzophenone chromophore. The azetidine ring, being a saturated heterocycle, primarily acts as a weak electron-donating group through an inductive effect. This is in contrast to substituents that can engage in resonance with the aromatic ring.

These subtle electronic perturbations are unlikely to dramatically alter the fundamental photophysical properties of the benzophenone moiety, such as the triplet energy and the intersystem crossing quantum yield, which are typically robust for the benzophenone scaffold. However, the presence of the nitrogen lone pair could introduce new deactivation pathways for the excited state, such as photoinduced electron transfer (PET), which could potentially lower the quantum yield of other photochemical processes.

Steric Hindrance and Conformational Constraints on Photoreactions

The substitution pattern of this compound introduces significant steric and conformational factors that can influence its photochemical behavior. The ortho-methyl group is known to cause a twisting of the benzoyl group out of the plane of the adjacent phenyl ring. researchgate.net This distortion can affect the overlap of the π-orbitals and, consequently, the energy of the excited states.

This steric hindrance can also play a crucial role in directing intramolecular reactions. For instance, in the case of photoenolization, the proximity of the ortho-methyl group to the carbonyl oxygen is a prerequisite for the hydrogen abstraction to occur. The azetidinomethyl group at the 3'-position is relatively remote from the primary site of photoactivity (the carbonyl group) and is therefore not expected to exert a direct steric influence on processes like photoenolization.

However, the conformational flexibility of the azetidinomethyl side chain could play a role in potential intramolecular quenching processes. The ability of the azetidine nitrogen to approach the excited benzophenone chromophore will be dependent on the rotational freedom around the C-C and C-N bonds of the side chain. Any conformational constraints that favor a folded conformation could enhance the rate of intramolecular quenching, while an extended conformation would minimize such interactions.

Photosensitization Capabilities and Energy Transfer Processes

Role as a Photosensitizer for Other Substrates

Benzophenone and its derivatives are well-established triplet photosensitizers, widely used in various photochemical applications. nih.govrsc.org They possess a high intersystem crossing quantum yield (Φ_ISC ≈ 1) and a relatively high triplet energy (E_T ≈ 69 kcal/mol), allowing them to efficiently transfer energy to a wide range of substrates. nih.gov this compound is expected to retain these fundamental photosensitizing properties.

The primary mechanism of photosensitization by benzophenone derivatives involves the absorption of light, followed by rapid intersystem crossing to the triplet state. This triplet-state molecule can then transfer its energy to a suitable acceptor molecule through a Dexter energy transfer mechanism, which requires orbital overlap between the donor and acceptor.

The presence of the azetidinomethyl group could, however, introduce a competing deactivation pathway through intramolecular quenching. The lone pair of electrons on the azetidine nitrogen can quench the benzophenone triplet state via an electron transfer mechanism. The efficiency of this intramolecular quenching will depend on the distance and orientation between the nitrogen atom and the excited carbonyl group, which is governed by the conformational flexibility of the side chain.

Despite the potential for intramolecular quenching, this compound would likely still function as an effective photosensitizer for substrates with triplet energies lower than its own, provided that the rate of intermolecular energy transfer is competitive with the rate of intramolecular deactivation. The reaction of the benzophenone triplet with aliphatic amines is known to proceed via hydrogen atom transfer, which is another potential quenching pathway. nih.gov

The table below provides a hypothetical comparison of the photosensitizing efficiency of this compound with unsubstituted benzophenone for the isomerization of a standard substrate like cis-stilbene.

| Photosensitizer | Substrate | Product | Quantum Yield of Isomerization (Φ_iso) |

| Benzophenone | cis-Stilbene | trans-Stilbene | 0.55 |

| This compound | cis-Stilbene | trans-Stilbene | 0.48 |

Note: The data is illustrative and the slightly lower quantum yield for the substituted benzophenone reflects the potential for intramolecular quenching pathways.

Triplet Energy Transfer Mechanisms

Extensive searches for the photophysical and photochemical behavior of the specific compound this compound did not yield dedicated research articles or data. The following discussion is therefore based on the well-established principles of triplet energy transfer mechanisms characteristic of benzophenone and its derivatives, providing a theoretical framework for the anticipated behavior of the title compound.

Benzophenone and its derivatives are renowned for their high efficiency in undergoing intersystem crossing (ISC) from the initially excited singlet state (S₁) to the triplet state (T₁). bris.ac.ukbgsu.edu This process is fundamental to their role as photosensitizers. The triplet state, being longer-lived than the singlet state, can participate in various photochemical reactions, including triplet-triplet energy transfer (TTET).

Triplet energy transfer is a process where an excited triplet donor molecule transfers its excitation energy to an acceptor molecule, resulting in the ground state of the donor and the excited triplet state of the acceptor. This transfer can occur through two primary mechanisms: the Dexter (electron exchange) mechanism and the Förster (dipole-dipole) mechanism.

For benzophenones, the Dexter mechanism is generally dominant. This mechanism requires the wavefunctions of the donor and acceptor to overlap, facilitating a double electron exchange. The rate of Dexter energy transfer is highly dependent on the distance between the donor and acceptor, typically requiring them to be in van der Waals contact.

The efficiency of triplet energy transfer is also governed by the relative triplet energies of the donor and the acceptor. For efficient energy transfer to occur, the triplet energy of the donor (in this case, a derivative of benzophenone) must be higher than that of the acceptor.

In the context of this compound, the benzophenone moiety would act as the chromophore that absorbs light and populates the triplet state. The azetidinomethyl and methyl substituents on the benzophenone core can influence the photophysical properties, including the energy of the triplet state and the rate of intersystem crossing. For instance, the presence of the ortho-methyl group in related compounds like ortho-methylbenzophenone has been shown to influence photochemical reaction pathways. nih.gov

Should this compound be in the presence of a suitable acceptor molecule with a lower triplet energy, it is expected to act as a triplet sensitizer (B1316253) via the Dexter mechanism. The rate and efficiency of this energy transfer would be influenced by factors such as the concentration of the acceptor, the solvent polarity, and the temperature. rsc.org Studies on other benzophenone derivatives have shown that solvent properties can significantly impact the rate constants of triplet energy transfer. rsc.org

It is also conceivable that intramolecular triplet energy transfer could occur if the azetidinomethyl substituent were to contain a suitable acceptor chromophore, though this is less likely given its typical structure. More commonly, the triplet excited benzophenone moiety would interact with external acceptor molecules.

Mechanistic Investigations and Reactivity Profiles of 3 Azetidinomethyl 2 Methylbenzophenone Analogues

Ring-Opening Reactions of the Strained Azetidine (B1206935) Heterocycle

The significant strain energy of the azetidine ring is a primary driver of its reactivity, providing a thermodynamic incentive for reactions that lead to ring cleavage. rsc.orgbeilstein-journals.org However, azetidines are generally more stable than their three-membered aziridine (B145994) counterparts, often requiring activation to undergo ring-opening. rsc.orgmagtech.com.cn

Nucleophilic Ring Opening

The nucleophilic ring-opening of azetidines is a well-established method for producing functionalized linear amines. bohrium.comnih.gov The process typically requires activation of the azetidine nitrogen to enhance the electrophilicity of the ring carbons, converting the azetidine into a more reactive azetidinium salt. magtech.com.cnbohrium.com This activation can be achieved by treatment with agents such as alkyl halides or chloroformates. bohrium.com

Once the azetidinium ion is formed, it undergoes a nucleophilic attack following an SN2 mechanism. nih.gov The regioselectivity of this attack—whether it occurs at the C2 or C4 position—is governed by a combination of steric and electronic factors related to the substituents on the ring and the nature of the nucleophile. magtech.com.cnorganic-chemistry.org

For an analogue like 3'-azetidinomethyl-2-methylbenzophenone, the azetidine ring is substituted at the nitrogen atom. Upon formation of an N,N-dialkylazetidinium ion, nucleophilic attack generally occurs at the less sterically hindered carbon atom of the ring. bohrium.comorganic-chemistry.org A variety of nucleophiles, including carbanions, cyanides, azides, and alkoxides, can be employed to open the ring, yielding diverse, stereodefined amine structures. organic-chemistry.orgresearchgate.net

Table 1: Representative Nucleophilic Ring-Opening Reactions of Azetidinium Ions

| Activating Agent | Nucleophile (Nu⁻) | General Product Structure | Reference |

|---|---|---|---|

| Methyl triflate | Azide (N₃⁻) | γ-Azido amine | organic-chemistry.org |

| Ethyl chloroformate | Chloride (Cl⁻) | γ-Chloro amine | bohrium.com |

| Benzyl bromide | Malonate anion | Functionalized γ-amino acid ester | researchgate.net |

Electrophilic Activation and Cleavage

Electrophilic activation is the critical first step in making the azetidine ring susceptible to cleavage by weak nucleophiles. magtech.com.cn Brønsted or Lewis acids can protonate or coordinate to the nitrogen atom, which significantly increases the ring strain and activates the C-N bonds toward scission. mdpi.com

In the context of 3'-amido-2-phenyl azetidine analogues, Lewis acids such as Cu(OTf)₂ have been shown to be highly effective in promoting stereospecific isomerization, which proceeds through a ring-opening mechanism. mdpi.comnih.gov This process suggests that in the presence of a strong electrophile, the azetidine ring in a this compound analogue could be similarly activated. Following activation, even a relatively weak intramolecular or intermolecular nucleophile could induce ring cleavage to form a new heterocyclic system or a linear amine derivative. researchgate.net

Radical-Mediated Ring Opening

While nucleophilic and electrophilic pathways dominate azetidine chemistry, radical-mediated reactions offer an alternative, though less common, route to ring functionalization. Radical reactions involving strained rings can lead to complex molecular architectures. For instance, radical ring-opening coupling reactions have been documented for analogous four-membered heterocycles like oxetanes. magtech.com.cn

The generation of a radical adjacent to the azetidine ring or on the nitrogen atom could potentially trigger a ring-opening event. However, studies on radical reactions with ynamides to form azetidines have noted that in some cases, products resulting from a subsequent radical ring-opening are not detected, indicating that this pathway can be substrate-dependent and may face kinetic or thermodynamic hurdles. nih.gov The development of efficient radical-mediated ring-opening reactions for functionalized azetidines remains an area of ongoing research.

Transformations at the Benzophenone (B1666685) Carbonyl and Aromatic Rings

The benzophenone unit of the molecule provides a second platform for reactivity, independent of the azetidine ring. The chemistry of this moiety is dominated by reactions at the carbonyl group and electrophilic substitution on the two distinct phenyl rings.

Carbonyl Reactivity (e.g., Reduction, Addition Reactions)

The carbonyl group of benzophenone analogues is susceptible to a variety of nucleophilic addition and reduction reactions. Electrocatalytic hydrogenation over metal catalysts like platinum or palladium is an effective method for reducing the carbonyl group to a secondary alcohol. acs.org The efficiency of this reduction can be influenced by the molecule's adsorption geometry on the catalyst surface. acs.org

Classical chemical methods, such as reduction with sodium borohydride (B1222165) or lithium aluminum hydride, would similarly be expected to reduce the carbonyl to a hydroxyl group. Conversely, more forceful deoxygenation methods, like the Clemmensen or Wolff-Kishner reactions, could potentially reduce the carbonyl completely to a methylene (B1212753) bridge (-CH₂-). rsc.org However, some modern electrochemical methods have shown that benzophenone-type carbonyls may form formate (B1220265) esters instead of undergoing full deoxygenation. rsc.org

Table 2: Potential Transformations of the Benzophenone Carbonyl Group

| Reagent/Condition | Transformation | Product Type | Reference |

|---|---|---|---|

| H₂, Pd/C or Pt | Hydrogenation | Secondary alcohol | acs.org |

| NaBH₄ or LiAlH₄ | Reduction | Secondary alcohol | N/A |

| Grignard Reagent (R-MgX) | Nucleophilic Addition | Tertiary alcohol | N/A |

Electrophilic Aromatic Substitution on Phenyl Rings

Electrophilic aromatic substitution (EAS) allows for the introduction of various functional groups onto the phenyl rings of the benzophenone core. wikipedia.orguomustansiriyah.edu.iq The regiochemical outcome of these reactions is dictated by the directing effects of the substituents already present on each ring. msu.edu

In an analogue of this compound, the two aromatic rings are not equivalent:

Ring A (bearing the 2-methyl group): This ring is substituted with the carbonyl group (a meta-director) and the methyl group (an ortho, para-director). The activating, ortho/para-directing effect of the methyl group will likely dominate, directing incoming electrophiles to the positions ortho and para to it.

Ring B (bearing the 3'-azetidinomethyl group): This ring is substituted with the carbonyl group (meta-director) and the azetidinomethyl group. Under the acidic conditions typical for EAS, the azetidine nitrogen will be protonated, forming an azetidiniumyl-methyl group. This positively charged group is strongly deactivating and meta-directing. wikipedia.orguomustansiriyah.edu.iq Therefore, substitution on this ring will be slower than on Ring A and will be directed to the positions meta to both existing substituents.

Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts alkylation or acylation (using R-Cl/AlCl₃). wikipedia.orguomustansiriyah.edu.iq The interplay of the directing groups will determine the specific isomer(s) formed.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile (E⁺) | Predicted Major Product on Ring A | Predicted Major Product on Ring B | Reference |

|---|---|---|---|---|

| Nitration | NO₂⁺ | Substitution at positions 4 and 6 | Substitution at position 5' | uomustansiriyah.edu.iq |

| Bromination | Br⁺ | Substitution at positions 4 and 6 | Substitution at position 5' | uomustansiriyah.edu.iq |

Site-Selective Functionalization of the Methyl Group

The ortho-methyl group in this compound analogues is a prime site for selective functionalization, primarily through intramolecular hydrogen abstraction by the photoexcited benzophenone core. This process is a classic example of a Norrish Type II reaction. wikipedia.orgchem-station.com Upon absorption of UV light, the benzophenone moiety is excited to a singlet state, which can then undergo intersystem crossing to the more stable triplet state. youtube.com The triplet carbonyl oxygen can then abstract a hydrogen atom from the ortho-methyl group, which is in a sterically favorable position, to form a 1,4-biradical intermediate. youtube.comyoutube.com

The fate of this biradical intermediate determines the final product. The two main pathways are:

Cyclization: The biradical can cyclize to form a cyclobutanol (B46151) derivative. youtube.com

Cleavage: Alternatively, the biradical can undergo cleavage to yield an enol, which would tautomerize to a ketone, and an alkene. wikipedia.org

The competition between these pathways is influenced by factors such as the stability of the biradical and the reaction conditions. For instance, in related systems, the presence of substituents that can stabilize the radical centers can influence the product distribution. youtube.com

Furthermore, transition metal-catalyzed C-H activation presents another avenue for the site-selective functionalization of the methyl group. While ortho-C-H activation is a common strategy for functionalizing aromatic rings, wikipedia.org methodologies for the selective functionalization of benzylic C-H bonds have also been developed. nih.govemory.edu These methods could potentially be applied to this compound analogues to introduce a variety of functional groups at the methyl position.

Table 1: Potential Products from Site-Selective Functionalization of the Methyl Group

| Reaction Type | Intermediate | Potential Product(s) |

| Norrish Type II | 1,4-Biradical | Cyclobutanol derivative, Ketone and Alkene |

| C-H Activation | Organometallic intermediate | Alkylated, arylated, or otherwise functionalized methyl group |

Radical Chemistry and Electron Transfer Pathways

The photochemistry of benzophenone is intrinsically linked to radical chemistry. bgsu.edu As mentioned, intramolecular hydrogen abstraction from the ortho-methyl group generates a biradical species. youtube.com In addition to this pathway, the presence of the azetidinomethyl group, a tertiary amine, introduces the possibility of intermolecular or intramolecular electron transfer.

It is well-documented that the triplet excited state of benzophenone can be quenched by tertiary amines via an electron transfer mechanism. rsc.orgnih.gov In this process, the excited benzophenone acts as an electron acceptor, and the tertiary amine acts as an electron donor, leading to the formation of a benzophenone ketyl radical anion and an aminium radical cation. rsc.orgyoutube.com

For this compound, an intramolecular electron transfer from the azetidine nitrogen to the excited benzophenone core is a plausible pathway. This would result in the formation of a zwitterionic biradical. The subsequent fate of this species could involve proton transfer to generate a neutral biradical, which could then undergo further reactions.

The competition between intramolecular hydrogen abstraction (from the methyl group) and electron transfer (from the azetidine group) would be a key aspect of the photochemistry of these analogues. The relative rates of these two processes would likely depend on the solvent polarity and the electronic properties of any additional substituents on the aromatic rings. rsc.org

Table 2: Competing Radical Formation Pathways

| Pathway | Initiating Step | Key Intermediate |

| Intramolecular Hydrogen Abstraction | Photoexcitation followed by H-abstraction from the ortho-methyl group | 1,4-Biradical |

| Intramolecular Electron Transfer | Photoexcitation followed by electron transfer from the azetidine nitrogen | Zwitterionic Biradical |

Regio- and Stereochemical Outcomes and Control in Reactions

The regiochemical and stereochemical outcomes of reactions involving this compound analogues would be influenced by the inherent chirality of the molecule (if substituted asymmetrically) and the nature of the reactive intermediates.

In the context of the Norrish Type II reaction, if the substituents on the benzophenone core are arranged asymmetrically, the resulting cyclobutanol product will contain new stereocenters. The stereoselectivity of this cyclization would depend on the conformational preferences of the 1,4-biradical intermediate. Controlling the stereochemical outcome of photochemical reactions is a significant challenge, but strategies involving chiral catalysts or auxiliaries have been developed for other systems. chinesechemsoc.orgnih.gov

For reactions involving intermolecular attack on the benzophenone carbonyl, the regioselectivity would be governed by steric and electronic factors. The ortho-methyl group would provide significant steric hindrance, likely directing nucleophilic attack to the less hindered face of the carbonyl. nih.gov Furthermore, the electronic effects of the azetidinomethyl group and any other substituents would influence the electrophilicity of the carbonyl carbon and the aromatic rings. wikipedia.org

In the case of electrophilic aromatic substitution, the directing effects of the existing substituents would determine the position of the incoming electrophile. The benzoyl group is a meta-directing deactivator, while the methyl group is an ortho, para-directing activator, and the azetidinomethyl group's effect would depend on the reaction conditions (protonated or neutral). The interplay of these directing effects would determine the regiochemical outcome. wikipedia.org

Development of New Reaction Methodologies Utilizing the Hybrid Structure

The unique juxtaposition of a photoreactive ketone, a readily functionalizable methyl group, and a tertiary amine in the structure of this compound analogues makes them attractive scaffolds for the development of novel synthetic methodologies.

One potential application is in the synthesis of complex heterocyclic systems. For example, the 1,4-biradical formed via the Norrish Type II reaction could be trapped by external reagents to construct new ring systems. researchgate.net Similarly, the zwitterionic biradical formed through intramolecular electron transfer could undergo subsequent cyclization or rearrangement reactions to afford novel nitrogen-containing heterocycles. The synthesis of various heterocyclic compounds from benzophenone derivatives has been reported, highlighting the versatility of this scaffold. nih.govrsc.orgresearchgate.net

Furthermore, the ability of the benzophenone moiety to act as a photosensitizer could be exploited in the design of new photocatalytic cycles. rsc.org The azetidinomethyl group could serve as an internal co-catalyst or a tether for another catalytic species. The development of dual-catalyst systems, where a photoredox catalyst is paired with a chiral Lewis acid, has enabled highly enantioselective photochemical reactions, and similar principles could be applied to systems based on these benzophenone analogues. nih.gov

The hybrid nature of these molecules also suggests their potential as building blocks in medicinal chemistry, where the benzophenone scaffold is known to be a privileged structure. nih.gov By leveraging the reactivity of the different functional groups, a diverse range of analogues could be synthesized and evaluated for their biological activity.

Table 3: Potential Applications in Synthetic Methodology Development

| Feature of Hybrid Structure | Potential Application | Example of Transformation |

| Photoreactive Ketone & ortho-Methyl Group | Synthesis of complex molecules | Intramolecular [2+2] photocycloaddition |

| Photoreactive Ketone & Azetidine Moiety | Synthesis of nitrogen heterocycles | Intramolecular cyclization following electron transfer |

| Benzophenone as Photosensitizer | Development of new catalytic reactions | Photocatalytic C-H activation of external substrates |

Based on a comprehensive search of available scientific literature, there is no specific research data or detailed findings published on the chemical compound "this compound." The provided article outline requires in-depth, scientifically accurate information regarding its derivatization, application in supramolecular assemblies, and use in asymmetric synthesis.